REACTION_CXSMILES
|
C([O:3][C:4](=[O:35])[CH:5]([C:9]1[C:14]([F:15])=[CH:13][CH:12]=[C:11]([O:16][Si](C(C)(C)C)(C2C=CC=CC=2)C2C=CC=CC=2)[C:10]=1[F:34])[O:6][CH2:7][CH3:8])C.O.O[Li].O>C1COCC1.CO>[F:34][C:10]1[C:11]([OH:16])=[CH:12][CH:13]=[C:14]([F:15])[C:9]=1[CH:5]([O:6][CH2:7][CH3:8])[C:4]([OH:35])=[O:3] |f:2.3|
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Name
|
(RS)-[3-(tert-butyl-diphenyl-silanyloxy)-2,6-difluoro-phenyl]-ethoxy-acetic acid ethyl ester
|
Quantity
|
62.5 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(OCC)C1=C(C(=CC=C1F)O[Si](C1=CC=CC=C1)(C1=CC=CC=C1)C(C)(C)C)F)=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
LiOH.H2O
|
Quantity
|
10.5 g
|
Type
|
reactant
|
Smiles
|
O[Li].O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Type
|
CUSTOM
|
Details
|
was stirred 2 h at 65° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
MeOH and THF were evaporated
|
Type
|
WASH
|
Details
|
the aqueous residue was washed with Hept/Et2O 9:1 (2×150 ml)
|
Type
|
EXTRACTION
|
Details
|
The organic layers were extracted with two portions of H2O (200 ml)
|
Type
|
TEMPERATURE
|
Details
|
The combined aqueous layers were cooled in an ice bath
|
Type
|
EXTRACTION
|
Details
|
Extraction with AcOEt (3×200 ml)
|
Type
|
WASH
|
Details
|
by washing with brine
|
Type
|
CUSTOM
|
Details
|
drying
|
Type
|
CUSTOM
|
Details
|
(Na2SO4) and evaporation of the solvent
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=CC=C1O)F)C(C(=O)O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 28.7 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 98.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |